5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole
Description
5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a piperidine-sulfonyl moiety at position 3. This compound’s structure combines electron-withdrawing (sulfonyl, chloro, fluoro) and sterically demanding (cyclopropyl) groups, which may influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity.
Properties
IUPAC Name |
5-[[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3S/c18-14-9-13(5-6-15(14)19)26(23,24)22-7-1-2-11(10-22)8-16-20-17(21-25-16)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUNKCUUZMWVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a 1,2,4-oxadiazole ring which is known for its diverse biological activities. The presence of a piperidine moiety and a sulfonyl group enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately .
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety have demonstrated a wide range of antimicrobial activities , including antibacterial and antifungal effects. Research indicates that derivatives of this compound can inhibit various bacterial strains effectively:
Anti-inflammatory and Analgesic Properties
Research has shown that oxadiazole derivatives exhibit anti-inflammatory and analgesic properties. Studies highlight the potential for these compounds in treating conditions characterized by inflammation .
Anticancer Potential
The structural features of 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole suggest potential anticancer activity. Similar compounds have been reported to induce apoptosis in cancer cells through various pathways .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may enhance binding affinity to these targets, potentially inhibiting their activity or modulating biological functions. This interaction can disrupt critical biological pathways leading to therapeutic effects .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Dhumal et al. (2016) : Investigated the antitubercular activity of 1,3,4-oxadiazole derivatives with piperidine moieties, demonstrating significant inhibition against Mycobacterium bovis BCG .
- Desai et al. (2016) : Explored the antimicrobial effects of pyridine-based 1,3,4-oxadiazole hybrids against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of oxadiazoles exhibit substantial antimicrobial activity. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
A study by Dhumal et al. (2016) evaluated several oxadiazole derivatives and found that compounds with similar structures demonstrated strong inhibitory effects against Mycobacterium bovis, suggesting potential for developing new antitubercular agents.
Anti-inflammatory Effects
Compounds containing the oxadiazole scaffold have also shown anti-inflammatory properties. Certain derivatives have been reported to possess IC50 values lower than those of established anti-inflammatory drugs like diclofenac. This suggests that the compound may be effective in treating inflammatory conditions.
Anticancer Potential
The anticancer activity of oxadiazole derivatives is another area of interest. Research indicates that compounds similar to this one can inhibit cancer cell proliferation across various cancer types. Mechanisms of action include enzyme inhibition and disruption of cell signaling pathways crucial for tumor growth.
Case Study 1: Antibacterial Activity Assessment
In a study focused on antibacterial activity, several oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the oxadiazole ring exhibited strong inhibitory effects against E. coli and S. aureus, supporting their potential as new antibacterial agents.
Case Study 2: Anti-inflammatory Evaluation
A separate evaluation assessed the anti-inflammatory effects of synthesized oxadiazole derivatives using an animal model. Results showed that certain compounds significantly reduced inflammation markers compared to controls, highlighting their therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole
This analog replaces the 3-chloro-4-fluorophenyl group with a 5-chloro-2-methoxyphenylsulfonyl substituent. The methoxy group introduces increased electron density and lipophilicity compared to the fluorine atom in the target compound. Such modifications may alter membrane permeability and metabolic oxidation pathways .
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole
Here, the oxadiazole core is substituted with a mercapto (-SH) group instead of cyclopropyl, and the piperidine is sulfonated at the 4-chlorophenyl position.
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole
This compound features a methylsulfonylphenyl-pyridine ether linked to the piperidine, introducing a bulky aromatic system. The isopropyl group at position 3 of the oxadiazole may enhance hydrophobic interactions in target binding, as seen in its development as a GSK1292263 analog for metabolic disorders .
Table 1: Structural Comparison of Sulfonyl-Piperidine Derivatives
Analogues with Cyclopropyl-Oxadiazole Cores
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
This simpler analog lacks the sulfonyl-piperidine moiety but retains the cyclopropyl-oxadiazole core. The chloromethyl group increases molecular polarity (ClogP ≈ 1.5) compared to the target compound’s piperidine-linked system (estimated ClogP > 2.5). This difference highlights the role of the sulfonyl-piperidine group in enhancing lipophilicity and bioavailability .
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Here, the cyclopropyl group is part of a pyrazole ring fused to the oxadiazole. This contrasts with the target compound’s sulfonamide-based design, which may favor interactions with polar residues .
Table 2: Physicochemical Properties of Cyclopropyl-Oxadiazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₈ClFN₃O₃S | 413.86 | 6 | ~2.8 |
| C₆H₇ClN₂O | 158.59 | 3 | ~1.5 | |
| C₁₅H₁₂F₃N₃O | 307.28 | 5 | ~3.2 |
Heterocyclic Variations: Piperidine vs. Azetidine/Pyrrolidine
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole
However, this may compromise binding affinity due to reduced van der Waals interactions .
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)
The pyrrolidine ring in this analog introduces a different stereochemical environment. The phenylethyl group adds aromaticity, which may improve CNS penetration but increase metabolic liabilities .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole, and how can reaction yields be improved?
Methodological Answer: The synthesis of structurally analogous sulfonyl-piperidine-oxadiazole derivatives typically involves:
Sulfonylation of piperidine intermediates : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with piperidine derivatives under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
Oxadiazole ring formation : Cyclization of thioamide precursors using POCl₃ at 90°C for 3–6 hours, followed by neutralization with ammonia to precipitate intermediates .
Purification : Recrystallization from DMSO/water (2:1) or methanol improves purity (>95%) .
Key Optimization : Adjusting pH during precipitation (8–9) and using excess POCl₃ (3 mol equivalents) enhances yields by 20–30% .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Elemental Analysis : Confirm C, H, N, S, and Cl content (deviation <0.3% from theoretical values).
- ¹H/¹³C-NMR : Identify key signals (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, sulfonyl-linked piperidine protons at δ 3.2–3.8 ppm) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₂₀ClFN₃O₃S) and fragmentation patterns .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to verify purity (>98%) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for sulfonyl-piperidine-oxadiazole derivatives?
Methodological Answer: Discrepancies in bioactivity often arise from:
- Structural isomerism : Use X-ray crystallography (e.g., Acta Crystallographica methods ) to confirm regiochemistry of sulfonyl and oxadiazole substituents.
- Impurity interference : Re-evaluate bioactive samples via LC-MS to rule out byproducts (e.g., des-chloro analogs) .
- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using positive controls like carbonic anhydrase inhibitors .
Case Study : A 2021 study resolved conflicting IC₅₀ values (0.5–5 µM) by identifying residual DMSO (>1%) as a confounding factor .
Q. Q4. What strategies are recommended for studying the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitor degradation via HPLC. Sulfonyl groups show hydrolysis at pH <2, requiring enteric coating for oral delivery .
- Thermal Stability : Conduct TGA/DSC to identify decomposition points (>200°C typical for oxadiazoles) .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound depletion via LC-MS/MS. Piperidine N-oxidation is a major metabolic pathway .
Q. Q5. How can structure-activity relationship (SAR) studies be designed to optimize target binding?
Methodological Answer:
Core Modifications :
- Replace cyclopropyl with methyl/ethyl groups to assess steric effects.
- Substitute 3-chloro-4-fluorophenyl with other halogens (e.g., Br, I) for halogen-bonding analysis .
Docking Studies : Use AutoDock Vina with PDB structures (e.g., carbonic anhydrase IX, PDB: 3IAI) to prioritize substituents enhancing hydrophobic interactions .
In Vitro Validation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ for CAIX ≤10 nM correlates with antitumor activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
